ethyl N-phenylbutanimidothioate
Description
Its structure comprises an ethyl ester group, a phenyl substituent attached to the nitrogen atom, and a butanimidothioate moiety. Imidothioates are often intermediates in organic synthesis or bioactive molecules, with sulfur-containing groups influencing reactivity and biological activity.
Properties
CAS No. |
19255-90-4 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
ethyl N-phenylbutanimidothioate |
InChI |
InChI=1S/C12H17NS/c1-3-8-12(14-4-2)13-11-9-6-5-7-10-11/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
UWUDNZHWOOEBGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl N-phenylbutanimidothioate shares structural and functional similarities with several organophosphorus and thioamide compounds. Below is a comparative analysis based on functional groups, applications, and physicochemical properties.
Structural and Functional Group Comparisons
Reactivity and Stability
- This compound : The imidothioate ester group may undergo hydrolysis under acidic or alkaline conditions, releasing ethanethiol. This reactivity contrasts with phosphorothioates (e.g., EPN), which degrade into neurotoxic oxon metabolites .
- N,N-dimethyl-4-phenylbutanethioamide : The thioamide group confers greater resistance to hydrolysis compared to imidothioate esters, suggesting longer environmental persistence .
Research Findings and Limitations
- Phosphorothioates vs. Imidothioates : Phosphorothioates (e.g., EPN, butamifos) are well-documented as pesticides, whereas imidothioates like this compound lack extensive studies. The absence of a phosphate group in the latter may reduce neurotoxic effects .
- Thioamide Stability : N,N-dimethyl-4-phenylbutanethioamide’s stability highlights the trade-off between hydrolytic resistance and bioactivity, suggesting imidothioates may be more reactive but less persistent .
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